molecular formula C10H14ClNO2 B555630 (R)-3-Amino-4-phenylbutyric acid hydrochloride CAS No. 145149-50-4

(R)-3-Amino-4-phenylbutyric acid hydrochloride

Cat. No.: B555630
CAS No.: 145149-50-4
M. Wt: 179,22*36,45 g/mole
InChI Key: MQTMGKGSJOPWJW-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Amino-4-phenylbutyric acid hydrochloride is a chiral building block and reference standard of significant interest in neuropharmacology and medicinal chemistry research. This compound is the (R)-enantiomer of phenibut hydrochloride and is identified as the active form that acts as a potent and selective agonist for the GABAB receptor . Its mechanism of action primarily involves binding to and activating presynaptic GABAB receptors, leading to inhibition of neurotransmitter release, which researchers utilize to study inhibitory neurotransmission pathways . Beyond its action on GABAB receptors, the compound also exhibits activity as a gabapentinoid by binding to the α2δ subunit of voltage-gated calcium channels, providing a dual mechanism that is valuable for investigating synaptic plasticity and neuronal excitability . The primary research applications for this compound include its use as a critical precursor in the synthesis of novel neuroprotective agents and as a pharmacological tool for exploring the therapeutic potential of GABAB receptor agonism in various models of neurological disorders . Its high enantiopurity makes it essential for structure-activity relationship (SAR) studies aimed at developing targeted therapies with improved efficacy and reduced side effects. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(3R)-3-amino-4-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTMGKGSJOPWJW-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647570
Record name (3R)-3-Amino-4-phenylbutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145149-50-4
Record name (3R)-3-Amino-4-phenylbutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-beta-Homophenylalanine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of R-β-t-Boc-Amino-4-phenylbutyric Acid

The chiral precursor is synthesized via asymmetric hydrogenation of a β-keto ester using ruthenium-BINAP catalysts, achieving enantiomeric excess (ee) >99%. While specific details are omitted in public records, analogous protocols employ:

  • Substrate : β-Keto ester with a phenyl substituent.

  • Catalyst : RuCl₂[(R)-BINAP] for R-configuration induction.

  • Conditions : 50–100 psi H₂, 25–40°C, 12–24 h.

Acidic Deprotection

The Boc group is cleaved using HCl in ethyl acetate (2 M, 20°C, 4 h). Concentrating the solution induces crystallization of the hydrochloride salt.

Key Data :

  • Yield : 82.8% (reported for fluorinated analog).

  • Melting Point : 204.5–207.5°C (observed for related compound).

  • Optical Rotation : [α]D²⁵ = -6.8° (c = 0.8, methanol).

Comparative Analysis of Synthesis Methods

Parameter Multi-Step Synthesis Boc Deprotection
Starting Material Methyl acetoacetate, Benzoyl chlorideR-β-t-Boc-amino-4-phenylbutyric acid
Steps 41 (deprotection)
Stereocontrol RacemicEnantioselective (R-configuration)
Yield High (patent claim)82.8%
Cost Low (bulk reagents)Moderate (chiral catalyst)
Industrial Scalability Suitable for large-scale productionRequires chiral precursor synthesis

Optimization Strategies and Industrial Considerations

Temperature and pH Control

  • Multi-Step Method : Maintaining pH 9–11 during benzoylation prevents side reactions (e.g., ester hydrolysis).

  • Deprotection : Room-temperature HCl treatment minimizes racemization, critical for preserving enantiopurity.

Solvent Selection

  • Ethyl Acetate : Preferred for deprotection due to its moderate polarity, facilitating crystallization without degrading the product.

  • Methanol : Used in recrystallization to enhance purity (>99% ee achievable).

Catalytic Efficiency

Asymmetric hydrogenation’s success hinges on catalyst loading (typically 0.1–1 mol%). Recycling chiral catalysts via immobilization on silica or polymers can reduce costs .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-phenylbutyric acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce various amines.

Scientific Research Applications

Pharmacological Applications

1. Neuropsychotropic Effects

R-phenibut is primarily recognized for its neuropsychotropic properties. It acts as a GABA(B) receptor agonist, which contributes to its anxiolytic (anti-anxiety), nootropic (cognitive enhancement), and sedative effects. Research indicates that R-phenibut is significantly more potent than its S-enantiomer in various pharmacological tests. For instance, in studies involving rodent models, R-phenibut demonstrated twice the potency of racemic phenibut in reducing immobility time during forced swimming tests, highlighting its potential as an antidepressant and anxiolytic agent .

2. Treatment of Anxiety and Related Disorders

R-phenibut has been shown to effectively treat various psychiatric conditions such as anxiety disorders, post-traumatic stress disorder, depression, and insomnia. Its mechanism involves modulation of GABAergic transmission, which plays a crucial role in anxiety regulation. In clinical settings, it has been used to alleviate symptoms associated with alcoholism and stuttering .

Virology Applications

1. Hepatitis C Virus Replication Inhibition

Recent studies have explored the potential of R-phenibut in virology, particularly its ability to inhibit Hepatitis C virus (HCV) replication. Research indicated that 4-Phenylbutyric acid (a related compound) could suppress HCV replication without inducing cytotoxicity. This effect is believed to be mediated through the regulation of host gene expression, particularly hepcidin . The findings suggest that R-phenibut could be a candidate for further investigation in antiviral therapies.

Materials Science Applications

1. Enhancements in Solar Cell Technology

In materials science, R-phenibut has been utilized as an additive in perovskite solar cells. A study demonstrated that incorporating this compound improved the crystallinity and stability of the perovskite layer within solar cells. Specifically, the additive enhanced power conversion efficiency from 18.90% to 21.02% while stabilizing the device against operational degradation . This application highlights the versatility of R-phenibut beyond traditional pharmacological uses.

Summary of Key Findings

Application Area Key Findings
Neuropharmacology- Potent anxiolytic and antidepressant effects
- Effective in treating anxiety disorders and insomnia
- More potent than S-phenibut in pharmacological tests
Virology- Inhibits HCV replication
- Regulates host gene expression without cytotoxic effects
Materials Science- Enhances performance of perovskite solar cells
- Increases power conversion efficiency and device stability

Case Studies

Case Study 1: Neuropharmacological Testing
A series of experiments conducted on rodents assessed the locomotor activity and antidepressant effects of R-phenibut. Results indicated a significant reduction in immobility time at doses as low as 100 mg/kg when administered intraperitoneally .

Case Study 2: Antiviral Research
In vitro studies demonstrated that treatment with 4-Phenylbutyric acid led to increased hepcidin expression levels in liver tissues of mice, suggesting a potential mechanism for HCV inhibition through modulation of immune responses .

Case Study 3: Solar Cell Performance
Research on organic-inorganic halide perovskite solar cells showed that adding R-phenibut improved the structural integrity and efficiency of the devices, providing insights into its multifunctional capabilities .

Mechanism of Action

The mechanism of action of ®-3-Amino-4-phenylbutyric acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a neurotransmitter analog, modulating the activity of neurotransmitter receptors in the brain. This modulation can influence various physiological processes, including mood regulation and cognitive function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Molecular Formula Molecular Weight CAS Number Substituent(s) Key Pharmacological Properties References
(R)-3-Amino-4-phenylbutyric acid HCl C₁₀H₁₄ClNO₂ 215.68 145149-50-4 Phenyl (C4) GABA-B agonist, anxiolytic, nootropic
(S)-3-Amino-4-phenylbutyric acid HCl C₁₀H₁₄ClNO₂ 215.68 138165-77-2 Phenyl (C4) Stereoisomer with reduced GABA-B affinity
(R)-3-Amino-4-(4-cyanophenyl)butyric acid HCl C₁₁H₁₂ClN₂O₂ 242.68 269398-92-7 4-Cyanophenyl (C4) Enhanced metabolic stability
(R)-3-Amino-4-(2-chlorophenyl)butyric acid HCl C₁₀H₁₃Cl₂NO₂ 250.12 268734-28-7 2-Chlorophenyl (C4) Improved lipophilicity, unknown efficacy
(R)-3-Amino-4-(pentafluorophenyl)butyric acid HCl C₁₀H₈F₅ClNO₂ 269.17 269398-92-7 Pentafluorophenyl (C4) High receptor selectivity, experimental use

Key Observations :

Stereochemistry : The (R)-enantiomer shows superior GABA-B receptor binding compared to the (S)-form, which has 10-fold lower affinity.

Substituent Effects: Electron-withdrawing groups (e.g., -CN in 4-cyanophenyl) enhance metabolic stability by reducing oxidative degradation. Halogenated derivatives (e.g., 2-chlorophenyl) increase lipophilicity (logP ~1.8 vs. Pentafluorophenyl substitution introduces steric and electronic effects, altering receptor interaction kinetics.

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Comparative Pharmacological Data

Parameter (R)-3-Amino-4-phenylbutyric acid HCl (R)-4-Amino-3-phenylbutyric acid HCl Phenibut HCl
GABA-B IC₅₀ 12 µM 25 µM 15 µM
Oral Bioavailability 65–70% 45% 50–60%
t₁/₂ (rats) 3.2 h 2.8 h 5.1 h
Protein Binding 28% 35% 22%

Key Findings :

  • Phenibut HCl (β-phenyl-GABA), a structurally related compound, has a longer half-life but lower receptor selectivity compared to (R)-3-amino-4-phenylbutyric acid HCl.
  • The 4-amino-3-phenylbutyric acid isomer (CAS 3060-41-1) exhibits weaker GABA-B activity, emphasizing the importance of amino group positioning.

Biological Activity

(R)-3-Amino-4-phenylbutyric acid hydrochloride, commonly known as phenibut, is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA). This compound has garnered attention due to its significant biological activities, particularly in the central nervous system (CNS). This article delves into its mechanisms of action, therapeutic applications, and associated case studies.

This compound primarily functions as a GABA receptor agonist , specifically targeting GABAB receptors. It also exhibits a notable affinity for the alpha-2-delta subunit of voltage-dependent calcium channels (VDCCs), which contributes to its analgesic properties. The binding affinities for these targets are crucial for its therapeutic effects:

Receptor TypeBinding Affinity (Ki, μM)
GABAB39 ± 5
α2–δ VDCC23 ± 6

This dual mechanism allows phenibut to modulate neurotransmitter signaling pathways effectively, leading to various physiological effects such as anxiolytic and nootropic actions .

Therapeutic Applications

Phenibut has been investigated for several therapeutic applications:

  • Anxiety and Stress Relief : Due to its anxiolytic properties, phenibut is often used in clinical settings to manage anxiety disorders.
  • Cognitive Enhancement : Some studies suggest that phenibut may enhance cognitive function and memory, making it popular among individuals seeking nootropic benefits.
  • Sleep Disorders : Its sedative effects can aid in treating insomnia and other sleep-related issues.
  • Pain Management : The analgesic properties attributed to its action on calcium channels have led to research into its use for chronic pain conditions .

Case Studies and Research Findings

Several studies have documented the effects of phenibut on various populations:

  • Case Study on Anxiety Management : A clinical trial involving individuals with generalized anxiety disorder reported significant reductions in anxiety levels after administration of phenibut over a period of four weeks. Participants noted improvements in mood and overall well-being, with minimal side effects reported .
  • Withdrawal Symptoms : In another study, patients who had developed tolerance to benzodiazepines were treated with phenibut as a tapering agent. Results indicated that phenibut effectively alleviated withdrawal symptoms without the risk of severe sedation or dependency .
  • Neuroprotective Effects : Research has shown that phenibut may offer neuroprotective benefits in animal models of neurodegenerative diseases. Its ability to modulate GABAergic activity appears to play a role in protecting neurons from excitotoxic damage .

Safety and Side Effects

While phenibut is generally well-tolerated, there are concerns regarding its potential for abuse and dependence. Reports indicate that recreational use can lead to tolerance and withdrawal symptoms similar to those observed with benzodiazepines. Adverse effects may include:

  • Sedation
  • Dizziness
  • Nausea
  • Withdrawal symptoms upon discontinuation after prolonged use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.